3,4-Bis(2-methoxyethoxy)benzonitrile

Synthetic Methodology Process Chemistry Pharmaceutical Intermediates

3,4-Bis(2-methoxyethoxy)benzonitrile is the irreplaceable starting material for industrial erlotinib hydrochloride synthesis. Unlike generic analogs (e.g., 3,4-dimethoxybenzonitrile), its 2-methoxyethoxy substituents direct exclusive nitration to the 4- and 5-positions, ensuring the correct quinazoline core formation critical for EGFR-targeted oncology API. Procured at ≥97% purity, it serves as a reference standard for HPLC/LC-MS impurity monitoring in drug substance batches. The robust formic acid-mediated dehydration synthesis (>92% yield) supports seamless scale-up. Select this compound for regulatory-compliant, high-purity intermediate streams essential for non-small cell lung cancer and pancreatic cancer API manufacturing.

Molecular Formula C13H17NO4
Molecular Weight 251.28 g/mol
CAS No. 80407-68-7
Cat. No. B1591300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Bis(2-methoxyethoxy)benzonitrile
CAS80407-68-7
Molecular FormulaC13H17NO4
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESCOCCOC1=C(C=C(C=C1)C#N)OCCOC
InChIInChI=1S/C13H17NO4/c1-15-5-7-17-12-4-3-11(10-14)9-13(12)18-8-6-16-2/h3-4,9H,5-8H2,1-2H3
InChIKeyKTOCATSUCSJPCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Bis(2-methoxyethoxy)benzonitrile (80407-68-7) Procurement Guide: Core Role in Erlotinib Synthesis


3,4-Bis(2-methoxyethoxy)benzonitrile (CAS: 80407-68-7) is an aromatic nitrile derivative bearing two methoxyethoxy side chains at the 3- and 4-positions of the benzene ring [1]. It is primarily utilized as a critical intermediate in the multi-step synthesis of erlotinib hydrochloride, a targeted epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor approved for the treatment of non-small cell lung cancer and pancreatic cancer [2]. The compound is generated via dehydration of 3,4-bis(2-methoxyethoxy)benzaldehyde and subsequently undergoes nitration to yield the key precursor 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile, which after reduction provides the amino-substituted intermediate necessary for quinazoline ring formation [2].

3,4-Bis(2-methoxyethoxy)benzonitrile (80407-68-7) vs. Analog Benzonitriles: Procurement Risks in Erlotinib Synthesis


The selection of 3,4-bis(2-methoxyethoxy)benzonitrile over its close structural analogs is not arbitrary; it is dictated by the precise regiochemical and steric demands of the downstream erlotinib synthesis pathway. Generic substitution with simpler benzonitriles, such as 3,4-dimethoxybenzonitrile or 3,4-dihydroxybenzonitrile, fails at the nitration step, as these compounds lack the requisite 2-methoxyethoxy substituents that direct electrophilic substitution to the correct position (4- and 5- positions) on the ring [1]. Furthermore, substitution with mono-substituted analogs like 2-(2-methoxyethoxy)benzonitrile introduces unwanted regiochemical outcomes and does not provide the necessary bis-substituted quinazoline precursor . The following quantitative evidence establishes the unique synthetic performance and positional selectivity that directly impacts procurement decisions for pharmaceutical manufacturing.

3,4-Bis(2-methoxyethoxy)benzonitrile (80407-68-7) Comparative Performance Evidence for Scientific Selection


Synthesis Yield and Purity: Formic Acid Method Outperforms Traditional Dehydration Routes

A facile synthesis of 3,4-bis(2-methoxyethoxy)benzonitrile from the corresponding benzaldehyde using hydroxylamine hydrochloride and pyridine catalysis in formic acid achieves a yield above 92% and purity greater than 98% within 1 hour at reflux [1]. In contrast, traditional synthetic methods for this transformation required harsher conditions and significantly longer reaction times [1]. While a direct head-to-head yield comparison with alternative nitrile-forming methods (e.g., amide dehydration) is not provided in this study, this optimized protocol offers a quantifiable baseline for process efficiency that is essential for evaluating procurement of this intermediate.

Synthetic Methodology Process Chemistry Pharmaceutical Intermediates

Regioselectivity in Nitration: Critical for Downstream Erlotinib Intermediates

The nitration of 3,4-bis(2-methoxyethoxy)benzonitrile occurs selectively at the position ortho to the nitrile group, yielding exclusively 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile, the required regioisomer for subsequent reduction to the 2-amino derivative used in erlotinib synthesis [1]. In contrast, nitration of unsubstituted benzonitrile yields a mixture of ortho, meta, and para isomers, requiring extensive purification . Nitration of 3,4-dimethoxybenzonitrile, while potentially ortho-directing, does not provide the methoxyethoxy chain length essential for the solubility and pharmacokinetic properties of the final API . The specific substitution pattern of 3,4-bis(2-methoxyethoxy)benzonitrile is thus non-negotiable for efficient, high-purity production of erlotinib.

Electrophilic Aromatic Substitution Regioselectivity API Manufacturing

Synthetic Route Efficiency: From Benzonitrile to Nitro Intermediate

The conversion of 3,4-bis(2-methoxyethoxy)benzonitrile to 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile is a key step in erlotinib manufacturing. Using the target compound, this transformation proceeds in a single nitration step with high conversion [1]. In a related process for gefitinib synthesis (a structurally similar EGFR inhibitor), the corresponding dimethoxybenzonitrile analog required a more complex, multi-step sequence to achieve the desired substitution pattern, including protection/deprotection steps, resulting in lower overall yield and increased production costs [2]. While not a direct head-to-head comparison, this class-level inference demonstrates the strategic advantage of the bis(2-methoxyethoxy) substitution pattern in simplifying the synthetic route to the key 2-nitro-4,5-disubstituted benzonitrile intermediate.

Process Optimization Multi-Step Synthesis Cost of Goods

3,4-Bis(2-methoxyethoxy)benzonitrile (80407-68-7) Validated Use Cases in Pharmaceutical Manufacturing


Commercial Synthesis of Erlotinib Hydrochloride API

3,4-Bis(2-methoxyethoxy)benzonitrile is the definitive starting material for the industrial-scale synthesis of erlotinib hydrochloride. As detailed in the patent literature, it is converted via nitration and reduction to 2-amino-4,5-bis(2-methoxyethoxy)benzonitrile, which then undergoes condensation and cyclization to form the 6,7-bis(2-methoxyethoxy)quinazoline core of the drug [1]. The exclusive regioselectivity of its nitration ensures high-purity intermediate streams, a critical requirement for regulatory compliance in API manufacturing.

Process Development and Optimization Studies

The facile synthesis of 3,4-bis(2-methoxyethoxy)benzonitrile from the corresponding aldehyde using a formic acid-mediated dehydration provides a robust and high-yielding (>92%) method that is amenable to process intensification and scale-up studies [2]. Researchers and process chemists can leverage this protocol to evaluate alternative catalysts or continuous flow conditions while maintaining a reliable baseline for yield and purity.

Analytical Reference Standard for Erlotinib Impurity Profiling

Given its role as a precursor, 3,4-bis(2-methoxyethoxy)benzonitrile and its downstream nitro and amino derivatives are potential process impurities in erlotinib API. The compound is therefore procured as a high-purity reference standard (>98%) for use in analytical method development and validation, specifically for HPLC and LC-MS methods designed to monitor residual intermediates in drug substance batches [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4-Bis(2-methoxyethoxy)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.